molecular formula C12H18O2 B14261966 7,7-Dimethylspiro[4.5]decane-1,4-dione CAS No. 156968-57-9

7,7-Dimethylspiro[4.5]decane-1,4-dione

Cat. No.: B14261966
CAS No.: 156968-57-9
M. Wt: 194.27 g/mol
InChI Key: WILVGFZBSAMEGN-UHFFFAOYSA-N
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Description

7,7-Dimethylspiro[45]decane-1,4-dione is a polycyclic organic compound characterized by a spirocyclic structure This compound is notable for its unique arrangement of carbon atoms, which forms a spiro linkage between two rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-Dimethylspiro[4.5]decane-1,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a diketone precursor with a suitable base to induce cyclization and form the spirocyclic structure. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions. The process is designed to maximize efficiency and minimize by-products, ensuring a cost-effective production method suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

7,7-Dimethylspiro[4.5]decane-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex structures with additional functional groups.

    Reduction: Reduction reactions can convert the ketone groups to alcohols, altering the compound’s properties.

    Substitution: The spirocyclic structure allows for substitution reactions at specific positions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or esters, while reduction typically produces alcohols.

Scientific Research Applications

7,7-Dimethylspiro[4.5]decane-1,4-dione has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 7,7-Dimethylspiro[4.5]decane-1,4-dione exerts its effects involves interactions with specific molecular targets. The ketone groups can form hydrogen bonds and other interactions with proteins and enzymes, influencing their activity. The spirocyclic structure also allows for unique spatial arrangements, which can affect the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,7-Dimethylspiro[4.5]decane: A similar spirocyclic compound with different functional groups.

    Spiro[4.5]decan-7-one: Another spirocyclic compound with a ketone group at a different position.

Uniqueness

7,7-Dimethylspiro[4.5]decane-1,4-dione is unique due to the presence of two ketone groups at specific positions, which significantly influences its chemical reactivity and potential applications. The spirocyclic structure also imparts distinct spatial properties, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

156968-57-9

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

9,9-dimethylspiro[4.5]decane-1,4-dione

InChI

InChI=1S/C12H18O2/c1-11(2)6-3-7-12(8-11)9(13)4-5-10(12)14/h3-8H2,1-2H3

InChI Key

WILVGFZBSAMEGN-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC2(C1)C(=O)CCC2=O)C

Origin of Product

United States

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